3-Fluoro-5-(4-formylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(4-formylphenyl)phenol is an organic compound that features a fluorine atom, a formyl group, and a phenol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This green and efficient protocol allows for the synthesis of substituted phenols in very good to excellent yields without the need for chromatographic purification .
Industrial Production Methods
Industrial production of this compound typically involves scalable and green synthesis methods that prioritize efficiency and environmental sustainability. The use of boronic acids and transition metal catalysts in large-scale reactions ensures high yields and minimal waste.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 3-Fluoro-5-(4-carboxyphenyl)phenol.
Reduction: 3-Fluoro-5-(4-hydroxyphenyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(4-formylphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-formylphenyl)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-formylphenylboronic acid
- 4-Fluoro-3-formylphenylboronic acid
- 3-Fluoro-5-(4-hydroxyphenyl)phenol
Uniqueness
3-Fluoro-5-(4-formylphenyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and stability compared to other similar compounds
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDRDHRIZJFCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684117 |
Source
|
Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-99-0 |
Source
|
Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.